Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate is a chemical compound characterized by its unique bicyclic structure, which includes a nitrogen atom within a nine-membered ring. Its molecular formula is , and it has garnered interest in various chemical and pharmaceutical research applications due to its intriguing properties and potential biological activities. This compound is primarily utilized in the synthesis of other organic compounds and as a reagent in various chemical reactions .
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate falls under the category of bicyclic compounds, specifically classified as an azabicyclo compound due to the presence of a nitrogen atom in its structure. It is also categorized as a dicarboxylate ester because it contains two carboxylate groups esterified with ethyl groups.
The synthesis of diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate typically involves the reaction of a suitable bicyclic amine with diethyl oxalate. This reaction can be catalyzed by bases such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
The reaction is generally conducted under reflux conditions in solvents like ethanol or toluene, ensuring complete conversion of starting materials into the ester product. In industrial settings, the synthesis may be optimized for higher yields and purity using continuous flow reactors and automated systems to control reaction parameters precisely. Purification methods such as recrystallization or chromatography are employed to obtain the final product at the desired quality .
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate features a bicyclic framework that consists of a nine-membered ring incorporating one nitrogen atom at position 9, with two carboxylate ester groups attached at positions 3 and 7.
The molecular weight of this compound is approximately 269.34 g/mol, with significant structural characteristics that influence its reactivity and interactions in biological systems .
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate can participate in several types of chemical reactions:
For oxidation, potassium permanganate or chromium trioxide serves as common oxidizing agents. Reduction can be achieved using lithium aluminum hydride or sodium borohydride, while nucleophilic substitution often employs alkyl halides or acyl chlorides in conjunction with a base .
The mechanism of action for diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The unique bicyclic structure allows it to fit into binding sites effectively, modulating the activity of these targets based on its conformation and functional groups present on the molecule .
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate is typically a colorless to pale yellow liquid or solid depending on purity and form.
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate finds utility in several scientific fields:
Its distinct bicyclic structure contributes to its relevance in developing new compounds with specific biological activities or catalytic properties .
The 9-azabicyclo[3.3.1]nonane core provides exceptional three-dimensional rigidity due to its bridged bicyclic architecture, which effectively constrains functional group orientation. This scaffold features a trans-fused quinuclidine-like system with the nitrogen bridgehead adopting a tertiary amine configuration. The 3,7-dicarboxylate substitution introduces symmetric ester functionalities at geometrically equivalent positions, enabling precise molecular interactions. This spatial arrangement creates a wedge-shaped topology that complements binding pockets in biological targets, particularly neurotransmitter receptors [5]. The basic nitrogen (predicted pKₐ ~9.90±0.60) facilitates protonation under physiological conditions, enhancing water solubility and enabling salt bridge formation with target proteins [2]. The ethyl ester groups serve as versatile synthetic handles for derivatization while maintaining favorable lipophilicity (LogP ~1.5-2.0), which balances membrane permeability and aqueous solubility—critical parameters for central nervous system (CNS)-active compounds.
The synthetic exploration of 9-azabicyclo[3.3.1]nonane derivatives accelerated significantly in the early 21st century with advances in asymmetric hydrogenation techniques. A landmark development emerged in 2015 with patented ruthenium-catalyzed reduction methods for producing enantiomerically pure endo-9-azabicyclo[3.3.1]nonane-3-ol derivatives from diketone precursors [5]. These methodologies enabled gram-scale production of chiral intermediates essential for neurological therapeutics. The commercial availability of diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride through specialized suppliers (e.g., AChemBlock, Matrix Scientific, Synthonix) since approximately 2016 reflects its established role as a key building block [2] [4]. Current applications span analgesic development, nicotinic acetylcholine receptor modulators, and enzyme inhibitors targeting neurodegenerative diseases. The compound's price structure ($462-4,757 per gram) underscores both its synthetic complexity and pharmaceutical value [2].
Table 2: Commercial Availability and Research Adoption Timeline
Year | Development Milestone | Significance |
---|---|---|
Pre-2011 | Early synthetic exploration | Proof-of-concept syntheses |
2015 | Patent EP3042902A1 filed | Catalytic asymmetric hydrogenation methods established |
2016 | Commercial listing by Matrix Scientific | Gram quantities available ($1,652/250mg) |
2021 | Multi-supplier distribution (12+ global suppliers) | Broad research accessibility |
The 3,7-diethyl carboxylate groups profoundly influence the compound's physicochemical behavior and biological interactions. These symmetric ester functionalities:
This functionalization pattern enables the compound to serve as a precursor to pharmaceutically active molecules. For example, catalytic hydrogenation yields endo-alcohol derivatives with demonstrated bioactivity, while hydrolysis produces dicarboxylic acids for metal-chelation therapies [5]. The strategic positioning at carbon 3 and 7 ensures symmetric modification without loss of stereochemical integrity—a critical advantage over monosubstituted analogues.
Table 3: Reactivity and Derivative Formation Pathways
Transformation | Reaction Conditions | Key Products | Pharmaceutical Applications |
---|---|---|---|
Ester Hydrolysis | Aqueous NaOH/THF reflux | Dicarboxylic acid | Metal chelators, solubility enhancement |
Catalytic Hydrogenation | Ru-complex catalysts/H₂ | endo-3-Hydroxy derivatives | Neurological receptor modulators |
Amide Formation | Amine coupling reagents (EDC/HOBt) | Bis-amides | Enzyme inhibitors |
Reduction | LiAlH₄ in anhydrous ether | Bis-hydroxymethyl derivatives | Chiral building blocks |
Decarboxylation | Heating with copper salts | Monosubstituted derivatives | Simplified scaffolds |
The diethyl dicarboxylate groups thus serve as chemical "tuning dials"—systematically modifying electronic, steric, and pharmacokinetic properties while maintaining the core scaffold's topological advantages. This balance between molecular rigidity and controlled derivatization establishes diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride as an indispensable template in modern drug discovery pipelines.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7